![molecular formula C13H16N4O3S B4620523 5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)
5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide typically involves reactions such as cyclization of thioamide with chloroacetoacetate, as well as reactions involving active methylene compounds and hydrazine or guanidine derivatives (Wu et al., 2005), (Tominaga et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details such as intramolecular N-H...O bonds and almost planar ring formations due to hydrogen bonding (Köysal et al., 2005). Such insights are crucial for understanding the behavior of 5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide.
Chemical Reactions and Properties
Chemical reactions typically involve ANRORC rearrangement and N-formylation, as observed in related pyrazole derivatives (Ledenyova et al., 2018). These reactions significantly influence the compound's chemical properties.
Physical Properties Analysis
The physical properties of compounds in this category can be deduced from crystallographic studies, revealing aspects like hydrogen bonding patterns and molecular conformations (Nesterov et al., 2001).
Chemical Properties Analysis
Chemical properties are often determined through spectral and X-ray crystal structure studies. These studies highlight the importance of hydrogen bond interactions in determining the stability and reactivity of compounds (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Structural Analysis
- Studies on the synthesis of related compounds, such as ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate and its derivatives, have contributed to the understanding of their chemical properties and potential applications. The structural analysis of these compounds, including X-ray diffraction analysis, has been crucial for their application in various scientific research fields (Beck & Lynch, 1987).
Metal Complexes and Interaction Studies
- Research on Ni(II) complexes with Schiff base ligands, including similar pyrazole derivatives, has explored their interaction with DNA and proteins, offering insights into potential applications in biochemistry and molecular biology. These complexes have shown reasonable cytotoxicities against cancer cell lines, highlighting their relevance in cancer research (Yu et al., 2017).
Antitumor Activity
- A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents has demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines. Such research underlines the compound class's significance in developing new therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
Inhibition Studies
- The development of pyrazoline and thiadiazoline heterocycles and their inhibitory activities against nitric oxide synthase isoforms indicate their utility in pharmacological and biochemical research. These compounds could serve as a basis for developing new drugs targeting specific enzymatic pathways (Arias et al., 2018).
properties
IUPAC Name |
5-ethyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-11-7-10(8-21-11)13(18)14-4-5-16-9(2)6-12(15-16)17(19)20/h6-8H,3-5H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCGNBKIUCTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCN2C(=CC(=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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